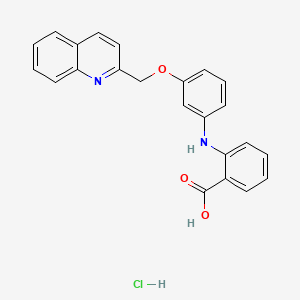
2-Isopropylphenyl (2-(naphthalen-2-yl)ethyl)carbamate
Übersicht
Beschreibung
Präparationsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von JW 480 umfasst mehrere Schritte, die typischerweise mit der Herstellung von Schlüsselzwischenprodukten beginnen. Der genaue Syntheseweg kann variieren, umfasst aber im Allgemeinen die folgenden Schritte:
Bildung der Kernstruktur: Die Kernstruktur von JW 480 wird durch eine Reihe von Kondensations- und Cyclisierungsreaktionen synthetisiert.
Funktionsgruppenmodifikationen: Anschließende Schritte umfassen die Einführung von funktionellen Gruppen, die für die Aktivität der Verbindung erforderlich sind. Dies kann Halogenierungs-, Alkylierungs- oder Acylierungsreaktionen umfassen.
Reinigung: Das Endprodukt wird mit Techniken wie Umkristallisation oder Chromatographie gereinigt, um den gewünschten Reinheitsgrad zu erreichen.
Industrielle Produktionsmethoden
Die industrielle Produktion von JW 480 würde wahrscheinlich eine Optimierung des Synthesewegs beinhalten, um die Ausbeute zu maximieren und die Kosten zu minimieren. Dies könnte die Verwendung von Durchflussreaktoren, automatisierten Syntheseplattformen und fortschrittlichen Reinigungstechniken umfassen, um eine gleichbleibende Qualität und Skalierbarkeit zu gewährleisten.
Chemische Reaktionsanalyse
Arten von Reaktionen
JW 480 kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: JW 480 kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können bestimmte funktionelle Gruppen innerhalb der Verbindung modifizieren.
Substitution: Nucleophile oder elektrophile Substitutionsreaktionen können neue funktionelle Gruppen einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.
Substitution: Reagenzien wie Halogene, Alkylhalogenide und Säuren können Substitutionsreaktionen erleichtern.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. So kann Oxidation beispielsweise zu hydroxylierten oder Ketonderivaten führen, während Substitutionsreaktionen verschiedene Alkyl- oder Arylgruppen einführen können.
Wissenschaftliche Forschungsanwendungen
JW 480 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Werkzeugverbindung verwendet, um die Aktivität und Hemmung von Serinhydrolasen zu untersuchen.
Biologie: Hilft beim Verständnis der Rolle von KIAA1363 in zellulären Prozessen und Krankheitsmechanismen.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Krebsbehandlung untersucht, insbesondere bei der Reduzierung von Tumorwachstum und Metastasen.
Industrie: Kann bei der Entwicklung neuer Pharmazeutika und als Referenzverbindung in der Wirkstoffforschung verwendet werden
Wirkmechanismus
JW 480 übt seine Wirkungen aus, indem es das Enzym KIAA1363 selektiv hemmt. Diese Hemmung stört die Rolle des Enzyms im Lipidstoffwechsel, was zu reduzierten Spiegeln von Monoalkylglycerolethern (MAGEs) führt, die an der Überlebens- und Proliferation von Krebszellen beteiligt sind. Die Wirkung der Verbindung auf KIAA1363 beeinträchtigt die Migration, Invasion und das Wachstum von Krebszellen .
Wissenschaftliche Forschungsanwendungen
JW 480 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the activity and inhibition of serine hydrolases.
Biology: Helps in understanding the role of KIAA1363 in cellular processes and disease mechanisms.
Medicine: Investigated for its potential therapeutic effects in cancer treatment, particularly in reducing tumor growth and metastasis.
Industry: May be used in the development of new pharmaceuticals and as a reference compound in drug discovery
Wirkmechanismus
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of JW 480 involves multiple steps, typically starting with the preparation of key intermediates. The exact synthetic route can vary, but it generally includes the following steps:
Formation of the Core Structure: The core structure of JW 480 is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Subsequent steps involve the introduction of functional groups necessary for the compound’s activity. This may include halogenation, alkylation, or acylation reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.
Industrial Production Methods
Industrial production of JW 480 would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
JW 480 can undergo various chemical reactions, including:
Oxidation: JW 480 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
CTK7A: Ein weiterer Inhibitor von KIAA1363 mit ähnlichen Anwendungen in der Krebsforschung.
HIF-2α-IN-8: Hemmt ein anderes Ziel, wird aber in ähnlichen Forschungskontexten verwendet.
Tilorondihydrochlorid: Ein breitspektriges antivirales Mittel mit unterschiedlichen Mechanismen, aber vergleichbaren Forschungsanwendungen.
Einzigartigkeit
JW 480 ist einzigartig in seiner hohen Selektivität und Potenz für KIAA1363, was es zu einem wertvollen Werkzeug für die Untersuchung der Rolle dieses spezifischen Enzyms in Krankheiten macht. Seine Fähigkeit, die Funktionen von Krebszellen signifikant zu beeinträchtigen, unterscheidet es von anderen Inhibitoren mit breiteren oder weniger potenten Wirkungen .
Eigenschaften
IUPAC Name |
(2-propan-2-ylphenyl) N-(2-naphthalen-2-ylethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2/c1-16(2)20-9-5-6-10-21(20)25-22(24)23-14-13-17-11-12-18-7-3-4-8-19(18)15-17/h3-12,15-16H,13-14H2,1-2H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNJGBMWAZRVEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC(=O)NCCC2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354359-53-7 | |
| Record name | 1354359-53-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
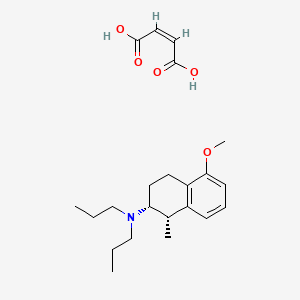



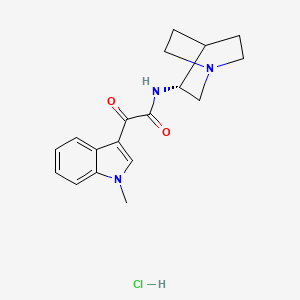
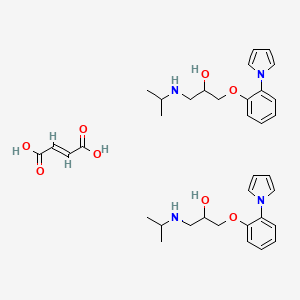

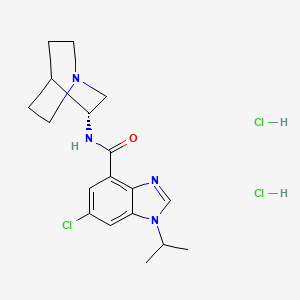
![(2R)-2-[[[3-(4-Morpholinylmethyl)-2H-1-benzopyran-8-yl]oxy]methyl]morpholine dimethanesulfonate](/img/structure/B560222.png)

